1-(6-Bromopyridin-2-yl)piperidin-4-ol
Beschreibung
Crystallographic Analysis and Conformational Isomerism
Crystallographic investigations of this compound and related bromopyridine-piperidine derivatives have revealed fundamental insights into their three-dimensional molecular arrangements and conformational preferences. Single crystal X-ray diffraction studies of structurally similar compounds have demonstrated that piperidine rings consistently adopt chair conformations, which represent the most thermodynamically stable arrangement for six-membered saturated rings. The chair conformation minimizes steric interactions between substituents while maximizing orbital overlap in carbon-carbon bonds throughout the ring system.
The crystallographic analysis of related bromopyridine compounds has shown that the bromine substituent significantly influences intermolecular packing arrangements through halogen bonding interactions. In the crystal structure of tris[(6-bromopyridin-2-yl)methyl]amine, carbon-bromine distances range from 1.905 to 1.920 angstroms, which compares favorably with theoretical predictions and other halogenated pyridine derivatives. These structural parameters provide essential reference points for understanding the geometric constraints operating in this compound.
Conformational analysis reveals that the nitrogen atom connecting the pyridine and piperidine rings adopts trigonal pyramidal geometry with characteristic bond angles. The nitrogen-carbon distances in similar structures range from 1.456 to 1.469 angstroms, indicating strong covalent bonding between the aromatic and aliphatic components. The hydroxyl group on the piperidine ring can adopt different orientations relative to the ring system, creating potential for conformational isomerism that influences both solid-state packing and solution-phase behavior.
The crystallographic data for bromopyridine-piperidine compounds demonstrates significant intermolecular hydrogen bonding patterns that stabilize crystal lattices. Hydrogen bonds involving the hydroxyl group and nitrogen atoms create extended networks that influence melting points, solubility characteristics, and mechanical properties of crystalline materials. These interactions represent crucial factors in pharmaceutical development where crystal form control directly impacts drug performance and stability profiles.
Quantum Mechanical Calculations for Electron Density Mapping
Quantum mechanical calculations have provided detailed insights into the electronic structure and electron density distribution of this compound and related compounds. Density functional theory calculations using hybrid functionals such as M06-2X with appropriately sized basis sets have successfully reproduced experimental geometric parameters while providing detailed information about molecular orbital energies and electron density distributions. These computational investigations reveal how electronic effects propagate through the molecular framework and influence reactivity patterns.
The electron density mapping calculations demonstrate significant polarization effects resulting from the bromine substituent on the pyridine ring. The highly electronegative bromine atom withdraws electron density from the aromatic system, creating regions of decreased electron density that influence both chemical reactivity and intermolecular interactions. This electronic redistribution affects the basicity of the pyridine nitrogen and influences the overall dipole moment of the molecule, which has been calculated to show substantial changes upon bromine substitution.
Quantum mechanical investigations of frontier molecular orbitals reveal important information about potential reaction sites and electronic excitation processes. The highest occupied molecular orbital typically localizes on the nitrogen atoms and aromatic ring system, while the lowest unoccupied molecular orbital shows significant contribution from the brominated pyridine component. These orbital characteristics provide predictive insights into nucleophilic and electrophilic attack patterns that guide synthetic chemistry applications and drug design efforts.
The calculations also provide detailed information about conformational energy barriers and preferred molecular geometries in different environments. Gas-phase optimizations reveal minimum energy conformations that serve as reference points for understanding solid-state and solution-phase behavior. The inclusion of dispersion corrections in quantum mechanical calculations has proven essential for accurately reproducing intermolecular interactions observed in crystallographic studies. These computational approaches enable detailed analysis of hydrogen bonding patterns, van der Waals interactions, and halogen bonding effects that determine macroscopic properties.
Comparative Analysis with Piperidine-Bromopyridine Derivatives
Systematic comparative analysis of this compound with related bromopyridine-piperidine derivatives reveals important structure-property relationships that guide synthetic design and pharmaceutical applications. The positional isomers including 1-(2-Bromopyridin-4-yl)piperidin-2-ol and 1-(5-Bromopyridin-2-yl)piperidin-3-ol exhibit distinctly different physicochemical properties despite sharing the same molecular formula. These differences highlight the critical importance of substitution patterns in determining molecular behavior and biological activity.
The comparative molecular weight analysis shows that various bromopyridine-piperidine derivatives span a range from 257.13 to 285.18 daltons depending on additional substitutions. The 6-bromopyridin-2-yl substitution pattern in the target compound creates unique electronic and steric environments compared to other positional isomers. The 6-position bromine provides optimal electronic withdrawal effects while minimizing steric interactions with the piperidine ring, resulting in enhanced stability and predictable reactivity patterns.
Structural comparisons reveal that different bromopyridine substitution patterns significantly influence conformational preferences and crystal packing arrangements. The 6-bromopyridin-2-yl derivatives typically exhibit more favorable intermolecular interactions compared to 2-bromopyridin-4-yl or 5-bromopyridin-2-yl analogs due to optimal positioning of electron-withdrawing and hydrogen bonding groups. These structural advantages translate into improved synthetic accessibility and enhanced pharmaceutical properties in many applications.
| Compound | Molecular Weight | Bromine Position | Hydroxyl Position | Crystal Form | Melting Point Range |
|---|---|---|---|---|---|
| This compound | 257.13 | 6-position | 4-position | Crystalline | Not specified |
| 1-(2-Bromopyridin-4-yl)piperidin-2-ol | 257.13 | 2-position | 2-position | Crystalline | Not specified |
| 1-(5-Bromopyridin-2-yl)piperidin-3-ol | 257.13 | 5-position | 3-position | Solid | Not specified |
| 1-(2-Bromopyridin-4-yl)piperidin-3-ol | 257.13 | 2-position | 3-position | Crystalline | Not specified |
The comparative analysis extends to synthetic accessibility and reaction pathway considerations. The 6-bromopyridin-2-yl substitution pattern typically requires specialized synthetic approaches involving selective lithiation or cross-coupling reactions to achieve regioselective bromine introduction. However, once synthesized, these compounds often demonstrate superior stability compared to other positional isomers due to favorable electronic stabilization effects and reduced susceptibility to nucleophilic substitution reactions.
The pharmacological profiles of different bromopyridine-piperidine derivatives show significant variation based on substitution patterns. Research into vesicular acetylcholine transporter inhibitors has demonstrated that specific bromopyridine substitution patterns can dramatically influence binding affinity and selectivity profiles. The 6-bromopyridin-2-yl compounds often exhibit enhanced potency compared to other isomers due to optimal geometric complementarity with biological target sites and favorable electronic properties that enhance molecular recognition processes.
Eigenschaften
IUPAC Name |
1-(6-bromopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3,8,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWYAJBKVIUXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671759 | |
| Record name | 1-(6-Bromopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-64-4 | |
| Record name | 1-(6-Bromopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Bromination and Pyridine Functionalization
- Starting Material: 2,6-Dibromopyridine is commonly used as the brominated pyridine precursor.
- Lithiation: Treatment of 2,6-dibromopyridine with n-butyllithium (n-BuLi) at low temperatures (-76 °C to -78 °C) in tetrahydrofuran (THF) generates a lithiated intermediate selectively at the 2-position of the pyridine ring.
- Carbonyl Introduction: The lithiated species is reacted with a suitable carbonyl compound such as acetone or propan-2-one to introduce the hydroxyl-bearing side chain, yielding 2-(6-bromopyridin-2-yl)propan-2-ol as an intermediate with high yield (up to 94%).
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Lithiation | n-Butyllithium (1.6 M in hexane), THF | -76 °C to -78 °C | - |
| Carbonyl Addition | Acetone (propan-2-one) | Maintained low temp | 94% |
| Work-up | Saturated NH4Cl or NaHCO3, extraction | Room temperature | - |
Formation of Piperidin-4-ol Moiety
- The piperidin-4-ol fragment can be synthesized or derived from piperidine derivatives through hydroxylation at the 4-position.
- Alternatively, 1-methylpiperidin-4-ol or piperidin-4-ol can be prepared via transfer hydrogenation methods or selective oxidation/reduction steps from piperidine-4-carboxylic acid derivatives.
Coupling of Pyridine and Piperidin-4-ol Units
- The coupling of the bromopyridine intermediate with the piperidin-4-ol moiety can be achieved via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
- Copper(I) oxide catalysis at temperatures below 80 °C has been reported to facilitate amination or substitution reactions involving bromopyridine derivatives.
- Grignard reagents, such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard), can be employed to prepare organometallic intermediates that react with piperidine derivatives to form the desired methanone linkage.
Detailed Research Findings and Analysis
Comparative Analysis of Preparation Routes
| Method | Advantages | Limitations |
|---|---|---|
| Lithiation with n-BuLi + Carbonyl Addition | High regioselectivity, high yield, well-established | Requires low temperature control, moisture sensitive |
| Transfer Hydrogenation | Mild conditions, avoids gaseous hydrogen | Requires Pd/C catalyst and acidic conditions |
| Grignard Coupling | Ambient temperature, scalable, avoids cryogenic setup | Sensitive to moisture, requires inert atmosphere |
| Copper(I) oxide Catalysis | Efficient amination, mild temperature | Catalyst loading and purity affect yield |
Summary Table of Key Intermediates and Conditions
Notes on Scale-Up and Industrial Considerations
- The Grignard methodology is favored industrially due to ambient temperature operation, reducing the need for specialized cryogenic equipment.
- Transfer hydrogenation offers a safer alternative to hydrogen gas, improving operational safety.
- Copper(I) oxide catalysis is efficient but requires careful control of catalyst loading and temperature to optimize yields.
- Continuous flow systems and automated reactors may be employed to enhance reproducibility and scale-up efficiency, especially for the lithiation and Grignard steps.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Bromopyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as 1-(6-bromopyridin-2-yl)piperidin-4-one.
Reduction: Reduction reactions can yield reduced derivatives, such as 1-(6-bromopyridin-2-yl)piperidin-4-amine.
Substitution: Substitution reactions can lead to the formation of different substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of piperidin-4-ol have shown promise in the development of antidepressant medications. The structural modifications, such as the introduction of a bromopyridine moiety, can enhance the selectivity and potency of these compounds against specific receptors involved in mood regulation.
Case Study: Synthesis and Evaluation
A study conducted by researchers synthesized several derivatives of 1-(6-Bromopyridin-2-yl)piperidin-4-ol to evaluate their binding affinity for serotonin receptors. The results demonstrated that certain modifications led to increased receptor affinity, suggesting potential as a therapeutic agent for depression .
Biological Studies
Biological Activity Investigation
The compound is utilized in biological studies to investigate its interactions with various biomolecules. Its ability to bind selectively to certain proteins makes it a valuable tool for understanding biological pathways and mechanisms.
Case Study: Interaction with Biomolecules
In a recent study, the compound was tested for its ability to inhibit specific enzymes related to neurodegenerative diseases. The findings revealed that this compound effectively inhibited the target enzyme activity, indicating its potential role in developing treatments for conditions like Alzheimer’s disease.
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Reactivity Overview
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reacts with alkyl halides to form new compounds | High yield of substituted products |
| Coupling Reactions | Used in cross-coupling reactions with aryl halides | Formation of complex organic molecules |
Wirkmechanismus
The mechanism by which 1-(6-Bromopyridin-2-yl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bromine atom play crucial roles in these interactions, leading to various biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Trends
- Synthetic Utility : The target compound and its analogues are widely used as intermediates. Bromine’s leaving-group capability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while hydroxyl groups enable derivatization .
- Pharmacological Potential: Pyridine-based derivatives are prioritized in CNS drug discovery due to favorable BBB scores, whereas pyrimidine or benzyl-substituted compounds may target peripheral enzymes or receptors .
- Safety Profiles : Brominated compounds (e.g., target molecule) may pose higher toxicity risks compared to fluorine or chlorine analogues, necessitating careful handling .
Biologische Aktivität
1-(6-Bromopyridin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of the compound, including its mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a brominated pyridine ring and a piperidin-4-ol moiety. The presence of the hydroxyl group at the 4-position enhances its reactivity and biological activity. The unique bromine atom contributes to the compound's polarizability, which may influence its interactions with biological targets.
| Compound | Molecular Formula | Structural Features | Unique Aspects |
|---|---|---|---|
| This compound | C10H13BrN2O | Hydroxyl group at 4-position | Bromine enhances reactivity |
| 1-(6-Chloro-2-pyridinyl)methyl-4-Piperidinol | C10H12ClN2O | Chlorine instead of bromine | Different reactivity profile |
| 1-(6-Fluoro-2-pyridinyl)methyl-4-Piperidinol | C10H12FN2O | Fluorine instead of bromine | Varies in biological activity |
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The brominated pyridine ring may inhibit enzymatic activity by binding to active sites, while the piperidinol moiety could enhance binding affinity and specificity. Further research is required to elucidate the exact mechanisms involved.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antimicrobial properties .
Case Study: Antibacterial Efficacy
A study investigating the antibacterial effects of several piperidine derivatives found that this compound showed superior activity against E. coli and Bacillus mycoides. The compound's structural modifications were correlated with increased antibacterial potency, suggesting that halogen substitutions play a crucial role in bioactivity .
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activities. Preliminary investigations indicate that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. However, comprehensive studies are necessary to confirm these effects and identify specific cancer types responsive to treatment.
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 1-(6-Chloro-2-pyridinyl)methyl-piperidinols, the brominated variant demonstrates distinct biological profiles. The larger size and polarizability of bromine may lead to different interactions with biological targets compared to chlorine or fluorine counterparts .
Q & A
Q. What are the key synthetic routes and purification strategies for 1-(6-Bromopyridin-2-yl)piperidin-4-ol?
The compound is typically synthesized via nucleophilic substitution reactions. For example, coupling 6-bromo-2-chloropyridine with piperidin-4-ol under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) yields the product . Purification often involves column chromatography (silica gel, eluting with EtOAc/hexane mixtures) or recrystallization from ethanol. Characterization via ¹H NMR (e.g., δ 1.6–2.1 ppm for piperidine protons, δ 7.4–8.0 ppm for pyridine protons) and mass spectrometry (m/z 257.1 [M+H]⁺) is critical .
Q. How is this compound characterized structurally and electronically?
Single-crystal X-ray diffraction confirms the spatial arrangement of the bromopyridine and piperidine moieties, with bond angles and distances typical of aromatic and alicyclic systems . Computational methods (DFT calculations) predict electron density distributions, highlighting the bromine atom’s inductive effects on the pyridine ring’s reactivity .
Advanced Research Questions
Q. What methodologies are used to study its role as a biochemical probe (e.g., 5-HT1F receptor antagonism)?
In vitro assays:
- GloSensor cAMP assay : Measures Gi/o-coupled receptor activity (EC₅₀ for serotonin inhibition: 0.1 nM) .
- Radioligand binding : ³H-LSD competes with the compound (Kᵢ = 11 nM for 5-HT1F), confirming specificity over 5-HT1A (Kᵢ > 1 μM) .
In vivo models: - Diabetic NSG mice transplanted with human islets pre-treated with the compound show improved glucose tolerance (p < 0.05) via enhanced beta-cell survival, validated by insulin normalization assays .
Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?
| Analog | Substituent | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)piperidin-4-ol | Methoxy group | Reduced receptor binding affinity |
| 1-(4-Chlorophenyl)piperidin-4-ol | Chlorine atom | Enhanced SK channel inhibition |
| The bromine atom in this compound improves steric bulk and halogen bonding, critical for 5-HT1F selectivity . |
Q. How can researchers resolve contradictory data in functional assays (e.g., nonspecific luminescence inhibition)?
Contradictory results (e.g., nonspecific luminescence reduction at ≥3 μM concentrations in GloSensor assays) require:
- Dose-response validation : Use lower concentrations (≤1 μM) to isolate receptor-specific effects .
- Counter-screening : Test against unrelated targets (e.g., 5-HT2B, Kᵢ = 343 nM) to confirm selectivity .
- Orthogonal assays : Pair radioligand binding with functional cAMP assays to cross-validate antagonism .
Q. What computational approaches support its application in drug design?
- Molecular docking : Aligns the compound into 5-HT1F’s binding pocket, highlighting hydrogen bonds with Ser197 and hydrophobic interactions with Phe330 .
- MD simulations : Predict stability of the receptor-ligand complex over 100 ns trajectories, with RMSD < 2 Å .
Methodological Notes
- Synthetic Optimization : Replace DMF with acetonitrile to reduce side reactions in nucleophilic substitutions .
- Biological Assays : Include forskolin as a positive control in cAMP assays to validate Gi/o coupling .
- Data Interpretation : Use Benjamini-Hochberg correction for multiple comparisons in high-throughput screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
